![molecular formula C17H18N4O5S B6538456 N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1021266-08-9](/img/structure/B6538456.png)

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran derivatives are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted attention from chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

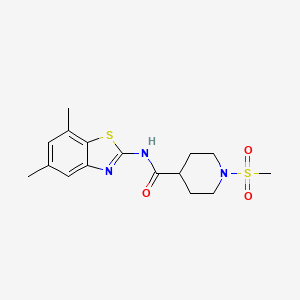

The molecular structure of benzofuran derivatives typically includes a benzene ring and a furan ring . The specific structure of “N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide” would depend on the specific locations and orientations of these rings, as well as the positions of the other functional groups in the molecule.Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, which are part of the structure of the compound , have been shown to have strong anti-tumor activities . They have been utilized as anticancer agents .

Antibacterial Activity

Benzofuran derivatives have been found to exhibit antibacterial activity . They have been used against clinically important bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus feacalis .

Anti-Oxidative Activity

Benzofuran compounds have been found to have anti-oxidative activities . This makes them potentially useful in combating oxidative stress-related diseases.

Anti-Viral Activity

Benzofuran compounds have been found to have anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .

Enzyme Inhibition

Benzofuran derivatives have been found to act as efficient enzyme inhibitors . They can inhibit enzymes such as carbonic anhydrase, tyrosinase, topoisomerase I, farnesyl transferase, LSD1 (lysine specific demethylase 1), and histamine receptor .

Polymer Preparation

Benzofuran derivatives have been widely harnessed in the preparation of different polymers, such as polyamides, polyarylates, polybenzimidazoles, and polyesters .

Dye Synthesis

Benzofuran compounds have found applications in the synthesis of several dyes, including dye-sensitized solar cells and industrial dyes .

Drug Development

Benzofuran compounds are potential natural drug lead compounds . They have a wide range of biological and pharmacological activities, making them valuable in the field of new drug research .

Mechanism of Action

Future Directions

Benzofuran derivatives have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds, and there is ongoing research into their synthesis, properties, and applications . Future research will likely continue to explore these compounds and their potential uses in medicine and other fields.

properties

IUPAC Name |

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O5S/c1-27(23,24)21-8-6-11(7-9-21)15(22)18-17-20-19-16(26-17)14-10-12-4-2-3-5-13(12)25-14/h2-5,10-11H,6-9H2,1H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDRGUBVYFJHSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538392.png)

![1-methanesulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6538404.png)

![1-methanesulfonyl-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6538408.png)

![4,6-difluoro-2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6538414.png)

![2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B6538422.png)

![2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B6538433.png)

![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538460.png)

![N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B6538467.png)

![3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6538468.png)

![3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6538474.png)